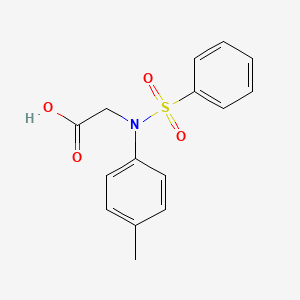

(Benzenesulfonyl-p-tolyl-amino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

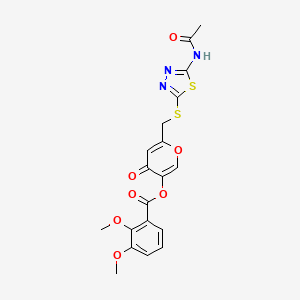

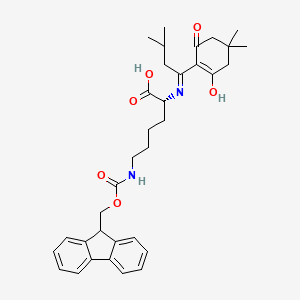

(Benzenesulfonyl-p-tolyl-amino)-acetic acid, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPTAA is a derivative of tosylphenylalanine, and its structure consists of an amino acid residue attached to a benzenesulfonyl group.

Applications De Recherche Scientifique

Advanced Oxidation Processes and Environmental Impact

- Degradation and Environmental Impact : A study focused on the degradation of acetaminophen (a compound related to acetic acid derivatives) using advanced oxidation processes (AOPs) highlights the generation of various by-products such as acetic acid. This research provides insights into the environmental impact and biotoxicity of these by-products, suggesting implications for the ecosystem if released untreated. The findings emphasize the importance of enhancing degradation processes for compounds like acetaminophen and, by extension, potentially for compounds like "(Benzenesulfonyl-p-tolyl-amino)-acetic acid" in environmental applications (Qutob et al., 2022).

Corrosion Inhibition

- Industrial Cleaning and Corrosion Inhibition : Another study reviews the use of organic acids, including acetic acid, as corrosion inhibitors in industrial cleaning processes for ferrous and non-ferrous metals. This highlights the potential application of acetic acid derivatives in protecting metal surfaces from corrosion, suggesting a possible area of application for similar compounds (Goyal et al., 2018).

Biomedical Research

- Cell Death Regulation in Yeasts : Research on acetic acid's role in inducing cell death in yeasts offers valuable knowledge on regulated cell death mechanisms, which is crucial for developing more robust yeast strains for industrial applications and potentially for understanding the effects of acetic acid derivatives in biomedical contexts (Chaves et al., 2021).

Environmental and Health Safety

- Environmental and Health Assessments : The safety and environmental impact of food preservatives, including benzoate and sorbate salts, have been reviewed with attention to their potential hazards. This underscores the importance of evaluating the safety profiles of chemical compounds, including acetic acid derivatives, for their use in food preservation and other applications (Piper & Piper, 2017).

Wastewater Treatment

- Wastewater Disinfection : A review of the use of peracetic acid for wastewater effluent disinfection demonstrates its effectiveness and the challenges associated with its application, including the potential increase in organic content due to acetic acid formation. This highlights the relevance of acetic acid and its derivatives in environmental science, particularly in water treatment processes (Kitis, 2004).

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-7-9-13(10-8-12)16(11-15(17)18)21(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSZDEQZBBOCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2597900.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)

![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)

![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)

![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)